8-Quinolinamine, 3,4-dimethyl-

Catalog No.
S12365011
CAS No.
3393-72-4
M.F
C11H12N2
M. Wt
172.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Quinolinamine, 3,4-dimethyl-

CAS Number

3393-72-4

Product Name

8-Quinolinamine, 3,4-dimethyl-

IUPAC Name

3,4-dimethylquinolin-8-amine

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

InChI

InChI=1S/C11H12N2/c1-7-6-13-11-9(8(7)2)4-3-5-10(11)12/h3-6H,12H2,1-2H3

InChI Key

ZFENFGROVBOJMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1C)C=CC=C2N

3,4-Dimethyl-8-quinolinamine (CAS 3393-72-4) is a specialized, di-methylated 8-aminoquinoline derivative utilized almost exclusively as a high-value building block in coordination chemistry and materials science. Unlike generic 8-aminoquinoline, which is widely deployed as a transient directing group in C-H activation, this specific isomer is procured primarily to synthesize highly sterically hindered, electron-rich bidentate ligands via Skraup-type annulations. Its pre-installed methyl groups at the 3- and 4-positions dictate the regiochemistry of downstream cyclizations, making it the obligate precursor for 3,4,7,8-tetramethyl-1,10-phenanthroline (TMPhen), a critical ligand for stabilizing low-oxidation-state transition metals in photoredox catalysis and OLED devices [1].

Research Fit

Isomer-Specific Synthesis Regiochemically pure scaffold for aminoquinoline derivatization Supports SAR exploration without isomer interference
Identity Verification Validated melting point endpoint for incoming QC Instrument-based identity check without vendor COA reliance
Analytical Transfer Pre-validated HPLC separation protocol available Reduces method development time for bioanalytical workflows

Substituting 3,4-dimethyl-8-quinolinamine with unsubstituted 8-aminoquinoline or other mono-methylated analogs fundamentally alters the final ligand architecture. In the synthesis of tetramethylated phenanthrolines, the quinoline precursor must supply two of the four methyl groups. Using unsubstituted 8-aminoquinoline in a standard Skraup reaction with a methyl ketone yields only di-methylated phenanthrolines. Attempting to post-functionalize an unsubstituted 1,10-phenanthroline core to achieve a 3,4,7,8-tetramethyl substitution pattern is synthetically unviable due to extremely low yields, poor regiocontrol, and the electron-deficient nature of the phenanthroline rings. Consequently, procurement of the pre-methylated 3,4-dimethyl-8-quinolinamine is strictly required to bypass multi-step downstream alkylations and achieve scalable production of TMPhen [1].

Substitution Risk

  • Regiochemical mismatch alters lipophilicity and HPLC retention; other dimethyl isomers cannot be directly interchanged without method revalidation.
  • Only the 3,4-dimethyl isomer has a published experimental melting point; QC identity testing for alternative isomers lacks a simple thermal benchmark.
  • Synthetic yields and scalable protocols are publicly documented for this isomer only; undocumented routes for other isomers may increase supply-chain uncertainty.

Single-Step Regiospecificity for Tetramethyl-Phenanthroline Synthesis

The primary procurement driver for 3,4-dimethyl-8-quinolinamine is its ability to undergo a single-step Skraup-type annulation with 1-hydroxy-2-methylbutan-3-one to yield 3,4,7,8-tetramethyl-1,10-phenanthroline. Under optimized acidic conditions (e.g., using arsenic acid and sulfuric acid), this reaction achieves a 57% yield of the target tetrasubstituted phenanthroline. In contrast, utilizing unsubstituted 8-aminoquinoline under identical conditions yields 0% of the tetramethylated product, instead producing 3,4-dimethyl-1,10-phenanthroline. The pre-installed methyl groups on the quinoline ring are therefore mandatory for achieving the symmetrical tetramethyl substitution pattern without resorting to low-yielding, multi-step post-annulation alkylations [1].

Evidence DimensionYield of 3,4,7,8-tetramethyl-1,10-phenanthroline (TMPhen) in a single step
Target Compound Data57% yield via Skraup annulation
Comparator Or BaselineUnsubstituted 8-aminoquinoline (0% yield of TMPhen; yields di-methylated product instead)
Quantified DifferenceAbsolute requirement of the target compound for 1-step TMPhen synthesis
ConditionsSkraup-type reaction with 1-hydroxy-2-methylbutan-3-one in sulfuric/arsenic acid at 120 °C

Procuring this specific precursor eliminates the need for impossible or highly inefficient downstream alkylations, making the commercial synthesis of TMPhen economically viable.

Melting Point Benchmark
Head-to-head
96–98 °C (93% yield run); 98–99 °C (pH-controlled run)
  • 2,4-dimethyl isomer: no published data
  • 5,6-dimethyl isomer: no published data
  • 2,6-dimethyl isomer: no published data
Enables instrument-based identity QC without exclusive COA dependence
Literature endpoint; verify with reference standard before use

High-Efficiency Precursor Reduction and Isolation

In industrial scale-up, the procurement of high-purity 3,4-dimethyl-8-quinolinamine is critical for downstream success. It is synthesized via the reduction of 3,4-dimethyl-8-nitroquinoline using sodium hydrosulfide, which achieves a 93–96% yield of the target amine. This high conversion efficiency is a significant operational advantage over standard Skraup intermediates, which often suffer from severe polymerization and tar formation (frequently yielding <40%). The presence of the methyl groups provides steric shielding that mitigates unwanted side reactions during both its isolation and its subsequent use in acidic annulations [1].

Evidence DimensionPrecursor reduction and isolation yield
Target Compound Data93–96% yield from the nitro precursor
Comparator Or BaselineStandard unoptimized quinoline intermediates (often <40% yield)
Quantified Difference>50% improvement in intermediate handling and yield
ConditionsReduction via NaSH at 60–70 °C followed by isolation

High conversion efficiency and reduced tar formation ensure reproducible, cost-effective manufacturing of premium ligands.

Lipophilicity Delta
Head-to-head
XLogP3-AA = 2.2 (Δ = −0.1 vs. 2,4-dimethyl; Δ = 0.0 vs. 5,6-dimethyl)
  • 2,4-dimethyl: 2.3
  • 5,6-dimethyl: 2.2
Supports logD fine-tuning in medicinal chemistry without altering H-bond capacity
Computed XLogP3; experimental logD validation recommended

Downstream Ligand Performance: Steric Stabilization in Coordination Chemistry

The ultimate procurement value of 3,4-dimethyl-8-quinolinamine lies in the structural properties it imparts to its downstream product, TMPhen. When compared to complexes formed from unsubstituted 1,10-phenanthroline, transition metal complexes utilizing TMPhen exhibit drastically enhanced stability. The methyl groups derived directly from the 3,4-dimethyl-8-quinolinamine precursor provide critical steric bulk at the 3,4,7,8 positions of the phenanthroline core. In Cu(I) photoredox systems, this steric hindrance prevents the flattening of the complex from a tetrahedral to a square planar geometry upon photoexcitation, a primary pathway for non-radiative decay. Consequently, procurement of this specific isomer is mandatory for synthesizing ligands that achieve high photoluminescence quantum yields [1].

Evidence DimensionPrevention of excited-state flattening in Cu(I) complexes
Target Compound DataDownstream TMPhen ligand provides rigid steric blocking via 3,4-methyl groups
Comparator Or BaselineUnsubstituted 1,10-phenanthroline (allows rapid flattening and quenching)
Quantified DifferenceSignificant extension of excited-state lifetime and luminescence efficiency
ConditionsPhotophysical evaluation of Cu(I) diimine complexes

Buyers synthesizing advanced photoredox catalysts or OLED emitters must procure this specific precursor to achieve the steric environment required for high quantum yields.

HPLC Protocol Transfer
Method context
Validated on Newcrom R1 column; MS-compatible formic acid adaptation documented
Reduces method development lead time for bioanalytical or impurity assays
Retention time and exact conditions available from vendor application note
Purity & Analysis
Data to verify
97% standard purity with batch NMR, HPLC, GC
  • 2,4-dimethyl: 95%, no multi-technique package
  • 2,6-dimethyl: 95%, no multi-technique package
Higher purity benchmark and orthogonal data reduce in-house repurification need
Supplier-stated; confirm batch reports and consider independent analysis
Synthetic Scalability
Reported
93% isolated yield (non-pH-controlled); 77% yield (pH-controlled, higher purity)
Publicly documented high-yield route lowers supply-chain risk and supports scale-up
Patent example; validate at desired scale and purity requirements

Synthesis of Premium Photoredox Catalysts

As the obligate precursor for 3,4,7,8-tetramethyl-1,10-phenanthroline (TMPhen), this compound is essential for manufacturing sterically hindered ligands used to stabilize Cu(I) and Ir(III) photoredox catalysts [1].

Development of OLED Emitters

The downstream TMPhen ligand is critical in the formulation of highly luminescent copper-based OLED materials, where the methyl groups derived from the precursor prevent non-radiative decay pathways [2].

Bioinorganic and Metallodrug Research

Procured to synthesize specialized phenanthroline derivatives that form transition metal complexes investigated for DNA intercalation, cleavage, and targeted cytotoxicity [2].

Application Fit

Application
Selection Property
Validation Focus
Antimalarial lead optimization
Regiochemically pure intermediate; differentiated logP anchor point for ADME tuning
Confirm positional isomer identity before SAR; verify synthetic reproducibility
QC reference standard for isomer identification
Validated experimental melting point as identity benchmark
Cross-check melting point against literature; orthogonal purity by HPLC/NMR
HPLC method development and bioanalysis
Pre-validated Newcrom R1 separation protocol with MS-compatible adaptation
Verify method transfer to local LC system; adapt formic acid conditions for LC-MS/MS
Coordination chemistry ligand design
Steric and electronic modulation at N-donor via 3-methyl position
Confirm regiochemical purity; assess metal-binding selectivity in model complexes

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.100048391 g/mol

Monoisotopic Mass

172.100048391 g/mol

Heavy Atom Count

13

UNII

Y8DT9MJ8LJ

General Manufacturing Information

8-Quinolinamine, 3,4-dimethyl-: INACTIVE

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